molecular formula C22H21NO7 B2645294 N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-91-5

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2645294
CAS No.: 1021209-91-5
M. Wt: 411.41
InChI Key: AKMZTXOCOQOTDI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group. The presence of methoxy groups and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxylation can be achieved using methanol in the presence of a strong acid like hydrochloric acid or a base such as sodium methoxide.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine, such as ammonia or a primary amine, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group in the pyranone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid, hydrochloric acid, aluminum chloride.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

N-(2,5-dimethoxyphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to its analogs. The presence of multiple methoxy groups and a benzyl ether linkage can influence its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-15-6-4-5-14(9-15)12-29-21-13-30-20(11-18(21)24)22(25)23-17-10-16(27-2)7-8-19(17)28-3/h4-11,13H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMZTXOCOQOTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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